An In-depth Technical Guide to 2,4-Dichloronitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dichloronitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Dichloronitrobenzene. It details experimental protocols for its synthesis via the nitration of 1,3-dichlorobenzene (B1664543) and its subsequent conversion to the valuable intermediate, 2,4-dichloroaniline (B164938). This document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development, offering structured data and clear procedural outlines to support laboratory and developmental work.
Introduction
2,4-Dichloronitrobenzene (CAS No. 611-06-3) is a chlorinated nitroaromatic compound of significant industrial importance.[1][2] It primarily serves as a key intermediate in the synthesis of a wide range of chemical products, including pigments, pesticides, and notably, pharmaceutical agents.[1][2][3] Its utility is derived from the reactivity of the nitro group and the specific positioning of the chlorine atoms on the benzene (B151609) ring, which allows for various subsequent chemical modifications. A notable application in the pharmaceutical sector is its use as a reagent in the synthesis of the hepatitis C virus polymerase inhibitor, Deleobuvir. This guide will cover its fundamental properties, detailed synthesis protocols, and common applications.
Physical and Chemical Properties
2,4-Dichloronitrobenzene is a light yellow to amber crystalline solid at room temperature.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[4][5] The compound is combustible and hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2,4-Dichloronitrobenzene.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 192.00 g/mol | [2][3] |
| Appearance | Light yellow needles or amber crystalline solid | [2] |
| Melting Point | 29-34 °C | [2][4] |
| Boiling Point | 258-259 °C at 760 mmHg | [2][6] |
| Density | 1.551 g/cm³ at 17.2 °C (approx.) | [2] |
| Vapor Pressure | 0.01 mmHg | [2] |
| Water Solubility | 188 - 200 mg/L at 20-25 °C | [1][3] |
| Solubility | Soluble in ethanol (B145695), ether, and methanol; slightly soluble in chloroform.[2][6] | |
| Log Kow (Octanol-Water Partition Coefficient) | 2.90 - 3.07 | [1][2] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Autoignition Temperature | 500 °C | [2] |
Spectroscopic Data
-
¹H NMR: Spectral data reveals peaks at approximately 7.87 ppm, 7.57 ppm, and 7.41 ppm.
-
¹³C NMR: Data available through spectral databases.[2]
-
Infrared (IR) Spectrum: The IR spectrum is available for this compound.
-
Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization) for 2,4-Dichloronitrobenzene.[8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2,4-Dichloronitrobenzene and its conversion to 2,4-dichloroaniline.
Synthesis of 2,4-Dichloronitrobenzene via Nitration of 1,3-Dichlorobenzene
This protocol is based on the electrophilic nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid.
Materials:
-
1,3-Dichlorobenzene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Sodium Hydroxide (B78521) solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, add 1,3-dichlorobenzene.
-
Cool the 1,3-dichlorobenzene to 20-25 °C using an ice-water bath.
-
Under continuous stirring, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid over 2-6 hours. The molar ratio of 1,3-dichlorobenzene to nitric acid should be approximately 1:1.02-1.12, and to sulfuric acid should be 1:1.00-1.14.
-
Maintain the reaction temperature between 20-33 °C throughout the addition of the acid mixture.
-
After the addition is complete, continue stirring for an additional 2 hours at 25-30 °C.
-
Upon completion, the product layer should separate from the spent acid layer.
-
Carefully separate the spent acid layer.
-
Wash the organic layer with water, followed by a 5% sodium hydroxide solution at 80-90 °C to neutralize any remaining acid, and then wash with water again until neutral.
-
The crude product can be purified by recrystallization from ethanol to yield faint yellow crystals.
Purity Analysis:
-
The purity of the synthesized 2,4-Dichloronitrobenzene can be determined using Gas Chromatography (GC) with an electron capture detector (ECD) or a mass spectrometer (MS). High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method.
Synthesis of 2,4-Dichloroaniline via Reduction of 2,4-Dichloronitrobenzene
This protocol describes the catalytic hydrogenation of 2,4-Dichloronitrobenzene to 2,4-dichloroaniline.
Materials:
-
2,4-Dichloronitrobenzene
-
Methanol or Toluene (solvent)
-
Palladium on carbon (Pd/C) or Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
Charge a high-pressure reaction kettle with 2,4-Dichloronitrobenzene, the chosen solvent (e.g., methanol), and the catalyst (e.g., Palladium-on-carbon). The starting material should be 10-30% of the total solvent amount.
-
While stirring, introduce hydrogen gas into the kettle at a pressure of 3 to 30 MPa and a temperature of 20 to 100 °C.
-
Maintain the internal reactor pressure between 4 and 25 MPa.
-
Continue feeding hydrogen for 6 to 16 hours. The reaction is near completion when the pressure in the kettle begins to slowly increase, indicating a decrease in hydrogen consumption.
-
Once the reaction is complete, stop the hydrogen feed, cool the reactor to room temperature, and carefully filter out the catalyst at normal pressure.
-
Distill the solvent from the filtrate to obtain the crude 2,4-dichloroaniline.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Mandatory Visualizations
Synthesis Workflow of 2,4-Dichloronitrobenzene
The following diagram illustrates the synthesis of 2,4-Dichloronitrobenzene from 1,3-dichlorobenzene.
References
- 1. nbinno.com [nbinno.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]






